(1R,5S)-Bicyclo[3.2.1]octan-3-One
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,5S)-bicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2/t6-,7+ |
InChI Key |
HIMMOVPGAJKVOS-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC(=O)C2 |
Canonical SMILES |
C1CC2CC1CC(=O)C2 |
Origin of Product |
United States |
Stereoselective Synthetic Methodologies Towards 1r,5s Bicyclo 3.2.1 Octan 3 One and Its Functionalized Derivatives
De Novo Asymmetric Construction Approaches
The creation of the chiral bicyclo[3.2.1]octane skeleton from acyclic or simpler cyclic precursors, known as de novo synthesis, represents a powerful strategy. These approaches can be broadly categorized by the method used to control the stereochemistry of the newly formed chiral centers.
Chiral Auxiliaries and Substrate-Controlled Stereoselection in Ring System Formation
One established method for achieving enantioselectivity involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. For instance, the enantiopure β-vinyl cyclic ketone has been prepared utilizing Helmchen's auxiliary, which can then be converted to the enantiopure bicyclo[3.2.1]octane fragment. nih.gov This substrate-controlled approach ensures that the desired stereoisomer is formed preferentially. smolecule.com The use of chiral auxiliaries has been particularly effective in cycloaddition reactions for constructing the related 8-azabicyclo[3.2.1]octane scaffold. ehu.es
Another example of substrate-controlled stereoselection is the conversion of the commercially available monoterpene carvone (B1668592) into enantiopure bicyclo[3.2.1]octane systems. nih.govmdpi.com This synthesis begins with the conversion of (R)-(-)-carvone to a β-keto ester, which then undergoes a series of transformations to yield the target bicyclic structure. nih.gov
Enantioselective Catalysis in Bridged Bicyclic Ketone Synthesis
The use of chiral catalysts to control the stereochemical outcome of a reaction is a highly efficient and atom-economical approach to synthesizing enantiomerically enriched compounds. Both organocatalysis and metal-based catalysis have been successfully employed in the synthesis of bicyclo[3.2.1]octan-3-one and its derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov A prominent example is the organocatalytic domino Michael/aldol (B89426) reaction, which allows for the direct construction of highly functionalized bicyclo[3.2.1]octane derivatives. acs.orgthieme-connect.comnih.gov This reaction between a cyclic 1,3-ketoester and a β,γ-unsaturated 1,2-ketoester or amide, catalyzed by a chiral amine, can generate up to four stereogenic centers, including two quaternary carbons, in a single step. acs.orgnih.gov
Researchers have demonstrated that the choice of catalyst and reaction conditions can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction. For example, in the reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-keto amides, changing the solvent from toluene (B28343) to dichloromethane (B109758) increased the enantiomeric excess to 73%. mdpi.com Further studies have shown that specific catalysts can achieve good yields (53–98%), diastereoselectivities (1:1 to 5:1 dr), and enantioselectivities (up to 95:5 ee). acs.orgnih.gov A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes using a quinine-derived thiourea (B124793) as the catalyst has also been developed for the synthesis of bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov
Table 1: Organocatalytic Domino Michael/Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds
| Reactants | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclic 1,3-ketoester and β,γ-unsaturated 1,2-ketoester | Chiral amine | Toluene/DCM | 53-98 | 1:1 to 5:1 | up to 95:5 | acs.orgnih.gov |
| Cyclic 1,3-ketoester and β,γ-unsaturated 1,2-keto amide | Chiral amine | Dichloromethane | - | - | 73 | mdpi.com |
| Cyclohexane-1,2-dione and nitroalkene | Quinine-derived thiourea | - | - | good | 92-99 | nih.gov |
This table summarizes the results from various organocatalytic domino reactions for the synthesis of bicyclo[3.2.1]octane derivatives.
Transition metal catalysis offers a complementary approach for the enantioselective synthesis of bicyclo[3.2.1]octanes. bohrium.com Palladium-catalyzed reactions have been particularly well-explored. For instance, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes has been developed to construct multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. nih.govnih.gov This method allows for the incorporation of various functional groups by using alcohols, phenols, and amines as coupling reagents. nih.gov
Another strategy involves the Mn(III)-mediated radical cyclization of alkynyl ketones, which has been successfully applied to the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov Furthermore, chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones containing a tethered electron-deficient alkene provide access to bicyclo[3.2.1]octanes with high enantioselectivities. rsc.org
Table 2: Metal-Catalyzed Asymmetric Synthesis of Bicyclo[3.2.1]octanes
| Reaction Type | Catalyst System | Key Features | ee (%) | Reference |
|---|---|---|---|---|
| Tandem Heck/Carbonylation | Pd(0)/Chiral Ligand | Desymmetrization of cyclopentenes | up to 96 | nih.govnih.gov |
| Radical Cyclization | Mn(III) acetate | Synthesis of bicyclo[3.2.1]octane fragment | - | nih.gov |
| Michael Cyclization | Chiral Phosphoric Acid | Desymmetrization of cyclic 1,3-diketones | 86-95 | rsc.org |
This table highlights selected metal-catalyzed methods for the enantioselective synthesis of the bicyclo[3.2.1]octane core.
Strategic Intramolecular Cycloaddition Reactions for Enantiopure Bicyclic Cores
Intramolecular cycloaddition reactions are powerful transformations for the rapid construction of complex polycyclic systems from relatively simple linear precursors. These reactions form multiple carbon-carbon bonds in a single step and can exhibit high levels of stereocontrol.
The intramolecular Diels-Alder (IMDA) reaction is a classic and highly effective method for the synthesis of bicyclic systems. nih.govmdpi.com In the context of bicyclo[3.2.1]octane synthesis, a 5-vinyl-1,3-cyclohexadiene can undergo an IMDA reaction to form a tricyclic intermediate, which can then be regioselectively cleaved to afford the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com This strategy has been successfully employed in the synthesis of highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives starting from carvone. nih.govmdpi.comresearchgate.net The reaction of an α,β-unsaturated ketone with TMSCl can generate a trimethylsilylether derivative that undergoes an intramolecular Diels-Alder reaction to form the bicyclo[3.2.1]octane system. mdpi.com
Radical Cyclizations for Bridged Ketone Scaffolds
Radical cyclizations have emerged as a powerful tool for the construction of complex cyclic systems, including the bridged bicyclo[3.2.1]octane skeleton. These reactions proceed through radical intermediates, often under mild conditions, and exhibit high functional group tolerance.
A notable strategy involves the manganese(III)-mediated radical cyclization of alkynyl ketones. mdpi.comnih.gov This method has been successfully employed in the stereoselective synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.gov The key step involves the intramolecular cyclization of an alkynyl ketone, initiated by Mn(OAc)₃, to furnish the desired bicyclic ketone. nih.gov For instance, subjecting TMS-alkynyl ketone 17 to Mn(III)-mediated radical cyclization conditions afforded the bicyclo[3.2.1]octane 18 as an (E)/(Z) mixture, which was then deprotected to yield ketone 19 . nih.gov
Table 1: Mn(III)-Mediated Radical Cyclization for Bicyclo[3.2.1]octane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Alkynyl ketone 11 | Mn(OAc)₃ (20 equiv), EtOH/HOAc, 100 °C, 72 h | Bicyclo[3.2.1]octane 13 | 50% | nih.gov |
| TMS-alkynyl ketone 17 | Mn(III)-mediated radical cyclization | Bicyclo[3.2.1]octane 18 | 43% | nih.gov |
The mechanism of these oxidative free-radical cyclizations typically involves the formation of a carbon-centered radical from a substrate like a β-keto ester or β-diketone in the presence of a metal oxidant such as manganese(III) acetate. This radical then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical is subsequently oxidized or trapped to yield the final product. The choice of solvent and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome.
Semisynthetic Routes and Rearrangement Strategies
Rearrangement reactions provide an elegant and efficient pathway to the bicyclo[3.2.1]octane core, often by transforming more readily available cyclic precursors. These strategies include ring expansions, contractions, and various skeletal reorganizations.
Ring Expansion and Contraction Methodologies in Bicyclo[3.2.1]octan-3-One Formation
Ring expansion reactions are a powerful method for constructing the bicyclo[3.2.1]octane skeleton from smaller, more accessible ring systems like bicyclo[2.2.1]heptanes. The Tiffeneau–Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol into a one-carbon larger cycloketone using nitrous acid, is a classic example of such a transformation. wikipedia.orgnumberanalytics.com This reaction proceeds via the formation of a diazonium salt, which then undergoes rearrangement to expand the ring. numberanalytics.com While broadly applicable, the Tiffeneau-Demjanov rearrangement has been specifically utilized to expand bicyclo[2.2.1]heptane systems to the desired bicyclo[3.2.1]octanone framework. researchgate.netepa.gov For example, the ring expansion of exo-2-aminomethylbicyclo[2.2.1]heptan-endo-2-ol gives a mixture of bicyclo[3.2.1]octan-2-one and bicyclo[3.2.1]octan-3-one. researchgate.net
Conversely, ring contraction can also be employed. For instance, a Wolff rearrangement of an α-diazoketone derived from a bicyclo[3.2.2]octenone can lead to a contracted bicyclo[2.2.1]heptene carboxylic acid, demonstrating the versatility of rearrangement strategies in accessing different bicyclic systems. researchgate.net Another approach involves the oxidative ring contraction of a bicyclo[3.3.1]nonane-2,6-dione using thallium(III) nitrate, which stereoselectively yields a bicyclo[2.2.1]heptane dicarboxylate derivative. quick.cz
Skeletal Rearrangements from Diverse Precursor Systems, including Beckmann Rearrangements
Skeletal rearrangements from various precursors are a cornerstone in the synthesis of the bicyclo[3.2.1]octane core. Acid-catalyzed rearrangements are particularly common. For example, bicyclo[2.2.2]octan-2-one systems can be rearranged to the more stable bicyclo[3.2.1]octane framework under acidic conditions, often driven by the relief of ring strain. mdpi.comuniroma1.it An acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octan-2-one intermediate is a key step in the synthesis of stemarane compounds, which feature the bicyclo[3.2.1]octane system. uniroma1.it
The Beckmann rearrangement, which transforms an oxime into an amide or lactam, is another powerful tool for skeletal reorganization. rsc.org This reaction has been used to synthesize 2-azabicyclo[3.2.1]octan-3-one from norcamphor-derived oximes. rsc.orgresearchgate.net The regioselectivity of the rearrangement, which dictates which carbon migrates, can be influenced by the stereochemistry of the oxime and the reaction conditions. However, limitations exist, such as the formation of regioisomers and side products from cleavage of bridgehead C-C bonds. rsc.org In some cases, the Schmidt reaction, which involves treating a ketone with hydrazoic acid, offers an alternative but may yield a different regioisomeric lactam compared to the Beckmann rearrangement. rsc.org
A particularly elegant strategy involves the transformation of a tricyclo[3.2.1.0²⁷]octane intermediate, which can be accessed via an intramolecular Diels-Alder reaction. mdpi.com Subsequent cleavage of the cyclopropane (B1198618) ring, for example through acid-catalyzed nucleophilic addition or radical-mediated opening, directly affords the highly functionalized bicyclo[3.2.1]octane system. researchgate.net
Functional Group Interconversions on the Bicyclic Core for Derivatization
Once the core bicyclo[3.2.1]octan-3-one skeleton is established, a wide range of functional group interconversions (FGIs) can be performed to generate diverse derivatives. These transformations are crucial for introducing the specific functionalities required for biological activity or for further synthetic manipulations.
A common and fundamental FGI is the reduction of the C3-ketone. Stereoselective reduction of the ketone to the corresponding alcohol is often a critical step. For example, the reduction of bicyclic ketone 13 with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) yielded a single stereoisomer of the corresponding alcohol. nih.gov The stereochemical outcome of such reductions is highly dependent on the reducing agent and the steric environment around the ketone. Methods have been developed for the stereoselective reduction of 6-azabicyclo[3.2.1]octan-3-one to furnish either the -3α-ol or -3β-ol. rsc.org
Other FGIs include:
Oxidation: Allylic oxidation of amino alcohols with manganese dioxide has been used to install the ketone functionality in 6-azabicyclo[3.2.1]octan-3-ones. rsc.org
Elimination: Dehydration of alcohols or elimination of bromides can be used to introduce double bonds within the bicyclic framework. researchgate.net
Addition: Nucleophilic addition to the ketone or to other functional groups on the ring allows for the introduction of new substituents and further complexity.
Protection/Deprotection: The use of protecting groups for hydroxyl or other functional groups is standard practice to allow for selective reactions at other sites on the molecule. For example, silyl (B83357) ethers like TBS (tert-butyldimethylsilyl) are commonly used to protect alcohols. nih.gov
Control of Diastereoselectivity in Multi-Stereocenter Formations
The synthesis of functionalized bicyclo[3.2.1]octanes often involves the creation of multiple stereocenters. Controlling the relative stereochemistry of these centers (diastereoselectivity) is a paramount challenge in modern organic synthesis. The rigid, conformationally constrained nature of the bicyclo[3.2.1]octane scaffold can be exploited to achieve high levels of stereocontrol.
Several strategies have been developed to master diastereoselectivity:
Substrate Control: The inherent stereochemistry of the starting material can dictate the stereochemical outcome of subsequent reactions. For example, in the reduction of a ketone on the bicyclic system, the existing ring structure sterically hinders one face of the carbonyl group, leading to preferential attack of the hydride reagent from the less hindered face. The reduction of ketone 13 with NaBH₄, for instance, provided a single stereoisomer due to this principle. nih.gov
Reagent Control: The choice of reagent can have a profound impact on diastereoselectivity. For the reduction of ketones, bulky reducing agents like L-Selectride often provide the opposite diastereomer compared to smaller reagents like NaBH₄ due to different trajectories of attack.
Domino Reactions: Cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation, can be highly diastereoselective. researchgate.net A catalyst-free cascade Michael/Henry reaction has been developed to construct structurally diverse bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net Similarly, anionic domino reactions of α-nitrocycloalkanones can generate up to four stereocenters with high diastereocontrol. doi.org
Cycloaddition Reactions: Intramolecular cycloadditions, such as the Diels-Alder or 1,3-dipolar nitrone cycloadditions, are powerful for setting multiple stereocenters in a predictable manner based on well-established transition state models. mdpi.comrsc.org A highly regio- and diastereoselective synthesis of bicyclic isoxazolidines with the bicyclo[3.2.1]octane scaffold was achieved via an intramolecular nitrone cycloaddition. rsc.org
Table 2: Examples of Diastereoselective Reactions
| Reaction Type | Substrates | Conditions/Catalyst | Key Feature | Diastereomeric Ratio (dr) | Reference |
| Cascade Michael/Henry | Vinylogous nucleophile + Nitrostyrene | Catalyst-free, mild conditions | Forms bridged bicyclic compounds | ≥10:1 | researchgate.net |
| Intramolecular Nitrone Cycloaddition | Vinylogous carbonates + N-substituted hydroxylamine (B1172632) hydrochlorides | Catalyst-free | Forms complex bicyclic isoxazolidines | High | rsc.org |
| Ketone Reduction | Bicyclic Ketone 13 | NaBH₄, MeOH | Substrate-controlled facial selectivity | Single stereoisomer | nih.gov |
| Anionic Domino Reaction | Cyclic α-nitro ketones + α,β-Unsaturated aldehydes | Base-promoted | Generates up to four stereocenters | Often full diastereoselectivity | doi.org |
The careful selection of starting materials, reagents, and reaction sequences allows chemists to precisely control the three-dimensional architecture of these complex molecules, paving the way for the synthesis of specific, biologically active compounds.
Reactivity Profiles and Mechanistic Investigations of 1r,5s Bicyclo 3.2.1 Octan 3 One
Enolate Chemistry and Selective Functionalization Strategies
The enolate chemistry of (1R,5S)-bicyclo[3.2.1]octan-3-one is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups at the α-position to the carbonyl.
The generation of enolates from bicyclo[3.2.1]octan-3-one derivatives can be achieved with high levels of regio- and stereoselectivity. The use of chiral lithium amides as bases for deprotonation has been shown to be effective in achieving enantioselective functionalization. For instance, the deprotonation of related bicyclic ketones, such as 8-thiabicyclo[3.2.1]octan-3-one, with chiral lithium amides like lithium N-benzyl-α-methylbenzylamide, leads to the formation of non-racemic enolates. researchgate.net These chiral enolates can then react with various electrophiles to yield enantiomerically enriched products. The enantiomeric excess of the final product can be influenced by the concentration of the chiral lithium amide used. researchgate.net
The treatment of bicyclo[3.2.1]octan-3-one with chiral bases can produce non-racemic silyl (B83357) enol ethers, which are valuable intermediates in the synthesis of alkaloids and other bioactive molecules. Studies have demonstrated that employing lithium amides in conjunction with silicon electrophiles can result in high enantioselectivity, with reported enantiomeric excesses of up to 84%.
The enolate of bicyclo[3.2.1]octan-3-one readily participates in carbon-carbon bond-forming reactions, such as aldol (B89426) and alkylation reactions, providing access to more complex molecular architectures.
Aldol Reactions: The aldol reaction of bicyclo[3.2.1]octan-3-one with various electrophiles has been utilized to construct intricate structures. For example, the reaction with tropinone (B130398) under specific catalytic conditions has been shown to produce novel aldol products. Furthermore, organocatalytic domino Michael/Aldol reactions have been developed for the synthesis of highly substituted bicyclo[3.2.1]octane derivatives with multiple stereogenic centers. researchgate.netnih.gov These reactions can proceed with good yields, diastereoselectivities, and enantioselectivities. nih.gov
Alkylation Reactions: Alkylation of the enolate allows for the introduction of various alkyl groups. The propargylation of the lithium enolate of a derivative of bicyclo[3.2.1]octan-3-one has been reported, leading to the formation of alkynyl ketones which can be further elaborated. nih.gov
| Reaction Type | Reactants/Catalysts | Key Findings | Reference |
|---|---|---|---|
| Aldol Reaction | Bicyclo[3.2.1]octan-3-one, tropinone | Formation of novel aldol products under specific catalytic conditions. | |
| Domino Michael/Aldol Reaction | Cyclic 1,3-ketoesters, β,γ-unsaturated 1,2-ketoesters, organocatalyst | Synthesis of bicyclo[3.2.1]octanes with four stereogenic centers in good yields (53-98%), diastereoselectivities (1:1 to 5:1 dr), and enantioselectivities (up to 95:5 ee). | nih.gov |
| Propargylation (Alkylation) | Lithium enolate of a bicyclo[3.2.1]octan-3-one derivative, propargyl bromide | Formation of alkynyl ketones, which are precursors for Conia-ene-type cyclizations. | nih.gov |
The introduction of heteroatoms at the α-position of bicyclo[3.2.1]octan-3-one expands its synthetic utility. While the formation of new carbon-heteroatom bonds (such as α-halogenation, α-hydroxylation, and α-amination) on similar bridged bicyclic ketones has been investigated, these reactions have sometimes been met with challenges regarding selectivity and yield. canada.ca However, the formation of C-O bonds through epoxidation of silyl enol ethers derived from bicyclo[3.2.1]octan-3-one has been reported. canada.ca
Chemo- and Stereoselective Redox Transformations
The redox chemistry of the carbonyl group in this compound provides a direct route to chiral alcohols and allows for further functionalization.
The reduction of bicyclo[3.2.1]octan-3-one with hydride reagents like sodium borohydride (B1222165) proceeds with notable stereoselectivity. The rigid bicyclic framework dictates the facial selectivity of the hydride attack on the carbonyl carbon. Studies on the reduction of bicyclo[3.2.1]octan-3-one with sodium borohydride in isopropyl alcohol have shown that the reaction follows second-order kinetics. rsc.orgrsc.org The product distribution reveals that cis-attack (with respect to the ethano bridge) is favored over trans-attack by a factor of approximately 1.5. rsc.org In some cases, the reduction can lead to a single stereoisomer. For example, the reduction of a substituted bicyclo[3.2.1]octanone with sodium borohydride was found to exclusively yield the axial alcohol. nih.gov
| Reducing Agent | Substrate | Key Stereochemical Outcome | Reference |
|---|---|---|---|
| Sodium Borohydride | Bicyclo[3.2.1]octan-3-one | cis-Attack is favored over trans-attack by a factor of ~1.5. | rsc.org |
| Sodium Borohydride | Substituted bicyclo[3.2.1]octanone | Exclusive formation of the axial alcohol. | nih.gov |
Oxidative transformations of bicyclo[3.2.1]octan-3-one and its derivatives open up avenues for creating diverse molecular scaffolds. For instance, the Baeyer-Villiger oxidation of bicyclic ketones can lead to the formation of lactones, which are valuable synthetic intermediates. researchgate.net Additionally, oxidative cleavage of derivatives can be employed to access different ring systems. Further functionalization through oxidation can also be achieved at other positions of the bicyclic system, depending on the directing groups present. acs.org
Nucleophilic and Electrophilic Addition Reactions at the Carbonyl Center
The carbonyl group in this compound is a primary site for chemical modifications, readily undergoing nucleophilic addition reactions. These reactions are fundamental to the elaboration of the bicyclic scaffold.
Research has shown that the lithium enolate of 8-thiabicyclo[3.2.1]octan-3-one, a sulfur-containing analog, reacts with various electrophiles. For instance, treatment with benzaldehyde (B42025) results in an aldol addition product. Similarly, trimethylsilyl (B98337) chloride and acetic anhydride (B1165640) react with the enolate to yield the corresponding silyl enol ether and enol acetate, respectively. However, standard alkylating agents often fail to produce C-alkylated products under these conditions. cdnsciencepub.com
A notable application of nucleophilic addition is in the synthesis of sulfur analogs of tropane (B1204802) alkaloids. The reaction of the lithium enolate with acyl cyanides derived from α,β-unsaturated carboxylic acids, such as cinnamoyl cyanide, has been successfully employed for this purpose. cdnsciencepub.com
Furthermore, the strategic opening of a cyclopropane (B1198618) ring in a related tricyclic precursor using nucleophiles provides a pathway to functionalized bicyclo[3.2.1]octane systems. nih.govresearchgate.net The acid-catalyzed reaction of a tricyclo[3.2.1.02,7]octane derivative with methanol (B129727) leads to the regioselective and stereoselective homoconjugate addition of methanol to the cyclopropyl (B3062369) ketone, yielding a methyl ether of the bicyclo[3.2.1]octane system. nih.govresearchgate.net
Detailed findings on nucleophilic additions to bicyclo[3.2.1]octan-3-one derivatives are summarized in the table below.
| Reagent | Product Type | Reference |
| Benzaldehyde | Aldol addition product | cdnsciencepub.com |
| Trimethylsilyl chloride | Silyl enol ether | cdnsciencepub.com |
| Acetic anhydride | Enol acetate | cdnsciencepub.com |
| Cinnamoyl cyanide | Thia-analogs of tropane alkaloids | cdnsciencepub.com |
| Methanol (with acid catalyst) | Methyl ether (via cyclopropane opening) | nih.govresearchgate.net |
This table summarizes the outcomes of various nucleophilic addition reactions on bicyclo[3.2.1]octan-3-one and its analogs as reported in the cited literature.
Electrophilic additions to the enol or enolate forms of bicyclo[3.2.1]octan-3-one are also crucial transformations. The enantioselective deprotonation of 8-thiabicyclo[3.2.1]octan-3-one with a chiral lithium amide, followed by reaction with an electrophile like benzaldehyde, affords the corresponding aldol product with high diastereoselectivity and enantiomeric excess. cdnsciencepub.com
Mechanistic Elucidation of Key Organic Transformations
Understanding the mechanisms of reactions involving this compound is critical for controlling selectivity and developing new synthetic methodologies.
One of the well-studied transformations is the acid-catalyzed opening of a related tricyclo[3.2.1.02,7]octane system to form the bicyclo[3.2.1]octane framework. nih.govresearchgate.net This reaction proceeds through the cleavage of the C1-C2 bond of the cyclopropane ring. The regioselectivity of the nucleophilic attack is influenced by the nature of the carbocationic intermediate that is generated. researchgate.net
In the context of enzymatic reactions, mechanistic studies have revealed details about the stereoselectivity of reductions. For instance, the reduction of related bicyclic ketones by certain alcohol dehydrogenases has been shown to proceed with specific facial selectivity, which can be influenced by the structure of the substrate. mdpi.com
Furthermore, computational studies have been employed to understand the stereochemical outcomes of reactions. For example, in the C-alkylation of tropane-derived enamines, which share the bicyclo[3.2.1]octane core, computational analysis has been congruent with experimental results, providing insights into the factors governing diastereoselectivity. acs.org
The table below outlines key mechanistic aspects of transformations involving the bicyclo[3.2.1]octane system.
| Transformation | Key Mechanistic Feature | Reference |
| Acid-catalyzed cyclopropane ring opening | Cleavage of the C1-C2 bond via a carbocationic intermediate | nih.govresearchgate.net |
| Enantioselective deprotonation/alkylation | Use of chiral lithium amides to form nonracemic enolates | cdnsciencepub.com |
| Biocatalytic reduction | Enzyme-controlled facial selectivity (e.g., Re-facial reduction) | mdpi.com |
| C-Alkylation of derived enamines | Computationally modeled diastereoselectivity | acs.org |
This table highlights significant mechanistic details for several key reactions involving the bicyclo[3.2.1]octane skeleton, as described in the referenced literature.
Advanced Spectroscopic and Diffraction Methodologies in Stereochemical Assignment and Reaction Pathway Elucidation
Application of Nuclear Magnetic Resonance Spectroscopy for Complex Structural and Configurational Determination in Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[3.2.1]octane systems. One- and two-dimensional NMR experiments are routinely employed to determine the connectivity and relative stereochemistry of these complex molecules, proving essential in tracking the course of chemical reactions.
In the synthesis of functionalized bicyclo[3.2.1]octane derivatives, the complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is often achieved through a combination of techniques including Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). For instance, during the synthesis of enantiopure bicyclo[3.2.1]oct-1-ene systems, NOESY experiments were critical. The observation of a strong correlation signal between the H-8β proton and the protons of a methoxy (B1213986) group, alongside correlations between the methyl protons at C-7 and both the methoxycarbonyl group and the H-6β proton, allowed for the unambiguous determination of the product's stereochemistry.
The structural analysis of tricyclic precursors that rearrange to form the bicyclo[3.2.1]octane framework also relies heavily on NMR. For example, the structure and relative stereochemistry of a tricyclo[3.2.1.0²·⁷]octane intermediate were established by a detailed analysis of its NMR data. Specifically, strong NOESY correlations between the H-8β and H-6α protons and the tert-butyl and C-4 methyl protons, respectively, confirmed the spatial orientation of these substituent groups.
The ¹H NMR spectrum for the parent bicyclo[3.2.1]octan-3-one shows characteristic broad peaks at δ 1.7 (6H) and δ 2.55 (2H), with a sharp peak at δ 2.35 (4H). For more complex derivatives, such as substituted 8-thiabicyclo[3.2.1]octan-3-ones, the analysis is more intricate. The ¹H NMR spectrum of 2-carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one triflate is unequivocal, with the H₁ proton appearing as a double doublet (J = 0.9, 3.6 Hz) at δ 4.39 and the H₄β proton as a double double doublet at δ 2.99, clearly defining their spatial relationships.
Theoretical and Computational Chemistry of 1r,5s Bicyclo 3.2.1 Octan 3 One
Quantum Chemical Calculations for Conformational Analysis and Stability
Quantum chemical calculations are indispensable tools for exploring the conformational landscape of bicyclic molecules like (1R,5S)-Bicyclo[3.2.1]octan-3-one. The inherent rigidity of the bicyclo[3.2.1]octane skeleton limits the number of possible conformations compared to more flexible acyclic or monocyclic systems. However, subtle variations in the puckering of the rings can lead to distinct conformers with different energies.
Conformational analysis is often initiated using molecular mechanics force fields, such as MMFF94, to perform a systematic search of the potential energy surface. This initial step identifies low-energy conformers that are then subjected to more accurate quantum chemical calculations, typically using Density Functional Theory (DFT) methods. These calculations refine the geometries and provide relative stabilities of the different conformers. For the related bicyclo[3.2.1]octane system, conformational analysis has been performed to identify the most stable spatial arrangements before proceeding with more complex calculations like spectroscopic predictions. researchgate.net
Table 1: Computational Methods in Conformational Analysis
| Computational Method | Application | Reference |
|---|---|---|
| Molecular Mechanics (MMFF94) | Initial systematic conformational search to identify low-energy isomers. | researchgate.net |
| Density Functional Theory (DFT) | Refinement of conformer geometries and calculation of relative stabilities. | nih.gov |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides a powerful lens for examining the mechanisms of reactions involving this compound. By modeling reaction pathways, chemists can understand how reactants evolve into products, identifying key intermediates and, crucially, the transition states that govern reaction rates and selectivity.
For instance, in reactions such as enolate formation and subsequent alkylation, DFT calculations can map out the potential energy surface. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on this surface, and its energy relative to the reactants determines the activation energy of the reaction.
In studies of related tropane-derived enamines, which share the 8-azabicyclo[3.2.1]octane core, transition state computations have been used to predict the stereochemical outcome of alkylation reactions. acs.org By comparing the energies of competing transition states leading to different stereoisomers, researchers can predict which product will be favored, a concept that is directly applicable to the ketone at C3 in the parent carbocyclic system. acs.org These models allow for the rationalization of experimentally observed product ratios and guide the design of new, more selective reactions.
Table 2: Key Aspects of Reaction Pathway Modeling
| Concept | Description | Significance |
|---|---|---|
| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its geometry. | Provides a complete map of a chemical reaction, from reactants to products. |
| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. | The energy of the TS determines the reaction rate; its structure reveals the mechanism. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A higher Ea corresponds to a slower reaction. |
| Reaction Intermediates | Stable or semi-stable species formed during the conversion of reactants to products. | Their identification helps to elucidate the stepwise mechanism of a reaction. |
Prediction of Stereoselectivity in Catalytic Processes
The bicyclo[3.2.1]octane scaffold is a common feature in many natural products and pharmaceuticals, making the stereoselective synthesis of its derivatives a critical goal. researchgate.netnih.gov Computational methods are increasingly used to predict and understand the origins of stereoselectivity in catalytic reactions that form these complex structures.
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. researchgate.net For example, in cascade reactions catalyzed by chiral amines or acids, the catalyst forms a transient, chiral intermediate with the substrate. The stereochemical outcome of the reaction is determined by the facial selectivity of the subsequent bond-forming step.
Computational modeling can be employed to investigate the transition states of these key steps. By calculating the energies of the diastereomeric transition states that lead to the different product stereoisomers, the enantiomeric excess (ee) and diastereomeric ratio (dr) can be predicted. For the alkylation of an enamine derived from a related 1-methyltropane, computations of the competing transition states were used to predict the sense and levels of stereoinduction. acs.org These predictions often show strong congruence with experimental results, validating the proposed mechanism and the computational model. acs.org This predictive power allows for the in silico screening of catalysts and reaction conditions, accelerating the discovery of new stereoselective transformations. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations can provide a wealth of information about how electrons are distributed within the molecule and which sites are most susceptible to nucleophilic or electrophilic attack.
Reactivity descriptors, derived from conceptual DFT, are powerful tools for this purpose. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Other important descriptors include the electrostatic potential (ESP) mapped onto the electron density surface. The ESP map visually identifies regions of positive (electron-poor) and negative (electron-rich) potential. For bicyclo[3.2.1]octan-3-one, the most negative potential is expected around the carbonyl oxygen, indicating its Lewis basicity, while a significant positive potential is found at the carbonyl carbon, marking it as the primary site for nucleophilic attack.
Table 3: Computed Molecular Descriptors for Bicyclo[3.2.1]octan-3-one
| Descriptor | Value/Representation | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₈H₁₂O | Basic chemical formula. | nih.gov |
| Molecular Weight | 124.18 g/mol | Mass of one mole of the substance. | nih.gov |
| IUPAC Name | This compound | Systematic name defining the structure and stereochemistry. | |
| InChIKey | HIMMOVPGAJKVOS-VIFPVBSRSA-N | A hashed version of the InChI string for database searching. | |
| Canonical SMILES | C1C[C@H]2CCC@@HC2=O | A line notation for representing the molecular structure. |
| XLogP3 | 1.6 | A computed measure of lipophilicity. | nih.gov |
Computational Spectroscopic Property Predictions and Experimental Validation
One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. This allows for direct comparison with experimental data, serving as a crucial tool for structure elucidation and the assignment of absolute configuration.
For chiral molecules like this compound, Electronic Circular Dichroism (ECD) spectroscopy is particularly valuable. The absolute configuration of complex molecules can be unequivocally assigned by comparing the experimental ECD spectrum with spectra simulated for different possible stereoisomers. researchgate.net This process involves performing a conformational search, followed by Time-Dependent Density Functional Theory (TD-DFT) calculations for the most stable conformers to generate a Boltzmann-averaged theoretical spectrum. researchgate.net A good match between the experimental and one of the simulated spectra provides strong evidence for that absolute configuration. researchgate.net
Similarly, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. Comparing calculated and experimental NMR data can help assign complex spectra and confirm proposed structures. In the analysis of related bicyclic molecules, 2D-NOESY correlations have been supported by optimized structures from DFT methods to verify stereochemical configurations. nih.govresearchgate.net Quantitative analysis of related compounds in mixtures has also been achieved using 1H-NMR and FT-IR spectroscopy, with the spectroscopic data underpinning the validation of the analytical methods. researchgate.net
Table 4: Spectroscopy and Computational Validation
| Spectroscopic Technique | Application | Computational Method | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | Time-Dependent DFT (TD-DFT). | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structure elucidation and assignment of chemical shifts and coupling constants. | DFT with GIAO method. | nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups and for quantitative analysis. | DFT frequency calculations. | researchgate.net |
Strategic Role of 1r,5s Bicyclo 3.2.1 Octan 3 One As a Chiral Building Block in Complex Molecular Synthesis
Precursor in Total Synthesis Initiatives for Architecturally Intricate Molecules
The unique three-dimensional structure of (1R,5S)-bicyclo[3.2.1]octan-3-one makes it an invaluable starting material for the total synthesis of natural products and other complex organic molecules. Its inherent chirality and conformational rigidity allow for a high degree of stereocontrol in subsequent chemical transformations.
One of the significant applications of this bicyclic ketone is as a key intermediate in the synthesis of various biologically active compounds. For instance, it serves as a foundational framework for the synthesis of numerous natural products, including certain alkaloids, sesquiterpenes, and diterpenes. The bicyclo[3.2.1]octane skeleton is a common motif in many natural products, and having a readily available, enantiomerically pure starting material like this compound significantly streamlines their synthesis. mdpi.com
Research has demonstrated its utility in the enantioselective synthesis of compounds through reactions that form non-racemic silyl (B83357) enol ethers, which are crucial for producing a variety of alkaloids and other bioactive molecules. The treatment of bicyclo[3.2.1]octan-3-one with chiral bases can lead to high enantioselectivity, achieving up to 84% enantiomeric excess (ee) in certain reactions.
Furthermore, photochemical reactions, such as the meta-photocycloaddition, can generate the bicyclo[3.2.1]octane skeleton, providing a powerful method for accessing polycyclic structures from simpler aromatic compounds. acs.org This highlights the versatility of this structural motif in complex synthetic strategies.
A notable example of its application is in the synthesis of tropane (B1204802) alkaloids. The 8-azabicyclo[3.2.1]octane core, which is central to these alkaloids, can be derived from precursors related to bicyclo[3.2.1]octan-3-one. researchgate.net These alkaloids, such as atropine (B194438) and cocaine, have significant pharmacological importance. researchgate.net
Scaffold for Novel Architectures with Defined Stereochemistry
The rigid bicyclo[3.2.1]octane framework of this compound serves as an excellent scaffold for the construction of novel molecular architectures with precisely controlled stereochemistry. This allows chemists to design and synthesize new compounds with specific three-dimensional arrangements of atoms, which is crucial for their biological activity and material properties.
The stereoselective synthesis of different isomers of this compound is critical, as distinct stereoisomers can exhibit varied biological properties. For example, the synthesis of (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones has been reported to produce compounds with enhanced pharmaceutical potential.
Organocatalysis has also been employed to synthesize derivatives of bicyclo[3.2.1]octane with good yields and selectivities. This approach enables the creation of polysubstituted chiral compounds, which are essential for exploring their biological activities. A tandem Michael-Henry reaction using a quinine-derived thiourea (B124793) catalyst has been used to prepare bicyclo[3.2.1]octan-8-ones, creating four stereogenic centers with high diastereoselectivity and enantioselectivity (92-99% ee). nih.gov
The conversion of the readily available monoterpene, carvone (B1668592), into the bicyclo[3.2.1]octane system is another effective strategy. mdpi.comresearchgate.net This process involves key steps like an intramolecular Diels-Alder reaction and a cyclopropane (B1198618) ring opening to yield highly functionalized, enantiopure bicyclic systems. researchgate.net
Below is a table summarizing the synthesis of functionalized bicyclo[3.2.1]octane systems from carvone:
Table 1: Synthesis of Bicyclo[3.2.1]octane Systems from Carvone| Starting Material | Key Reactions | Product Type | Reference |
|---|---|---|---|
| (R)-Carvone | Intramolecular Diels-Alder reaction, Cyclopropane ring opening | Highly functionalized, enantiopure bicyclo[3.2.1]octane systems | mdpi.comresearchgate.net |
| 5-vinyl-1,3-cyclohexadiene derivative | Intramolecular Diels-Alder reaction | Tricyclo[3.2.1.02.7]octane intermediate | researchgate.net |
| Tricyclic intermediate | Acid-catalyzed or radical-induced cyclopropane ring opening | Bicyclo[3.2.1]oct-1-ene derivatives | researchgate.net |
Development of Chiral Auxiliaries and Ligands Derived from the Bicyclic Core
The chiral nature and rigid structure of this compound make it an ideal candidate for the development of novel chiral auxiliaries and ligands for asymmetric synthesis. These derivatives can be used to induce stereoselectivity in a wide range of chemical reactions.
Chiral auxiliaries derived from this bicyclic core can be temporarily attached to a substrate, directing the stereochemical outcome of a reaction, and then subsequently removed. For instance, chiral N-acyliminium ions incorporating a camphor-derived auxiliary, which shares a similar rigid bicyclic structure, have been successfully used in the synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinolines. clockss.org This demonstrates the potential of such rigid chiral scaffolds in asymmetric synthesis.
Similarly, chiral ligands derived from the bicyclo[3.2.1]octane framework can be coordinated to a metal center to create a chiral catalyst. These catalysts can then be used in a variety of enantioselective transformations. The development of chiral 2-azabicycloalkane derivatives, which can be seen as analogues of the bicyclo[3.2.1]octane system, has led to the creation of effective ligands for asymmetric synthesis. pwr.edu.pl
The application of such chiral ligands is crucial in modern synthetic chemistry, where the demand for enantiomerically pure compounds, particularly for pharmaceutical applications, is ever-increasing. The rigid bicyclic structure provides a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity.
Below is a table detailing examples of chiral auxiliaries and ligands derived from related bicyclic systems and their applications:
Table 2: Chiral Auxiliaries and Ligands from Bicyclic Systems| Bicyclic System | Derivative Type | Application | Reference |
|---|---|---|---|
| Camphor-derived | Chiral Auxiliary (N-acyliminium ions) | Asymmetric synthesis of 1,2,3,4-tetrahydroisoquinolines | clockss.org |
| 2-Azabicycloalkane | Chiral Ligands (triazole derivatives) | Asymmetric synthesis | pwr.edu.pl |
| Tropinone (B130398) | Chiral Lithium Amide Bases | Desymmetrization of meso tropinone derivatives | researchgate.net |
Future Research Trajectories and Emerging Methodologies in Bicyclo 3.2.1 Octan 3 One Chemistry
Innovations in Asymmetric Synthetic Strategies
The development of efficient and stereoselective methods to access enantiopure bicyclo[3.2.1]octan-3-one derivatives is a primary focus of current research. These strategies are crucial for the synthesis of complex natural products and for creating libraries of chiral compounds for biological screening.
Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of bicyclo[3.2.1]octanes. rsc.orgnih.gov For instance, the use of low-loading organocatalysts, such as Rawal's quinine-squaramide catalyst, has enabled the [3+2]-annulation of 2-hydroxy-p-quinones with nitroethylenes to afford chiral bicyclo[3.2.1]octanes in high yields and excellent enantioselectivities. rsc.org Another notable strategy involves the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization of enone diones, which furnishes bicyclo[3.2.1]octanes with multiple stereogenic centers, including an all-carbon quaternary center. rsc.org
Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient approach to complex molecular architectures. A tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea (B124793), produces highly functionalized bicyclo[3.2.1]octan-8-ones with excellent diastereo- and enantioselectivity. nih.govresearchgate.net Furthermore, palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling reactions have emerged as a powerful method for constructing enantioenriched bicyclo[3.2.1]octadienes. bohrium.com
Natural product synthesis often inspires the development of novel synthetic methodologies. The enantioselective synthesis of key intermediates for elemanoid natural products has been achieved from (1R,5S)-nopinone, demonstrating the utility of chiral pool starting materials. rsc.org Additionally, a facile route to the bicyclo[3.2.1]octane system has been developed through the reaction of an acetoxy-epoxy-cyclohexene derivative with a Lewis acid, providing a key building block for cyclopentanoids. rsc.org
Table 1: Selected Asymmetric Synthetic Strategies for Bicyclo[3.2.1]octane Derivatives
| Strategy | Catalyst/Reagent | Key Transformation | Product Type | Reference |
| Organocatalytic [3+2] Annulation | Rawal's quinine-squaramide | Michael addition/acetylation | Chiral bicyclo[3.2.1]octanes | rsc.org |
| Desymmetrizing Michael Cyclization | Chiral Phosphoric Acid | Intramolecular Michael addition | Enantioenriched bicyclo[3.2.1]octanes | rsc.org |
| Tandem Michael-Henry Reaction | Quinine-derived thiourea | Michael addition/Henry reaction | Bicyclo[3.2.1]octan-8-ones | nih.govresearchgate.net |
| Palladium-Catalyzed Cascade | Pd(II)/Chiral Ligand | Aminopalladation/Heck reaction | Indole-fused bicyclo[3.2.1]octanes | bohrium.com |
| Natural Product-Inspired Synthesis | BF₃·Et₂O | Epoxide opening/rearrangement | Bicyclo[3.2.1]octan-2-ones | rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Understanding and exploiting the inherent reactivity of the bicyclo[3.2.1]octan-3-one core is essential for the development of new synthetic transformations and the functionalization of this important scaffold.
The ring strain within the bicyclo[3.2.1]octane system influences its reactivity. researchgate.net This has been leveraged in various transformations. For example, photoinduced electron transfer (PET) reactions have been used to promote rearrangements of related bicyclic systems to form bicyclo[3.2.1]octanones. researchgate.net Radical-mediated cyclizations of alkynyl ketones have also been explored for the synthesis of the bicyclo[3.2.1]octane framework. nih.gov
The development of cascade reactions provides an elegant and efficient means to construct highly functionalized bicyclo[3.2.1]octanes. A recently developed iodine-induced cyclization and oxidation of allylic alcohols leads to the formation of six new bonds in a single operation. This "disproportionation-inspired" strategy offers a divergent route to a variety of substituted bicyclo[3.2.1]octane frameworks.
The functionalization of the bicyclo[3.2.1]octane core is another active area of research. beilstein-journals.orgbeilstein-journals.org The development of methods for the selective introduction of substituents at various positions on the scaffold is crucial for creating structural diversity. This includes the exploration of reactions that take advantage of the ketone functionality, as well as the development of methods for C-H functionalization.
Advanced Computational Design of New Derivatives and Catalytic Processes
Computational chemistry is playing an increasingly important role in the design of new bicyclo[3.2.1]octan-3-one derivatives and in the optimization of catalytic processes for their synthesis.
Molecular modeling and density functional theory (DFT) calculations can be used to predict the stereochemical outcome of asymmetric reactions. researchgate.net This allows for the rational design of chiral catalysts and the selection of optimal reaction conditions to achieve high levels of enantioselectivity. For example, computational studies can help to elucidate the transition state geometries in organocatalyzed reactions, providing insights into the origins of stereocontrol.
In silico screening of virtual libraries of bicyclo[3.2.1]octan-3-one derivatives can be used to identify compounds with desired properties, such as specific biological activities or material characteristics. This computational approach can accelerate the discovery process by prioritizing synthetic targets.
Furthermore, computational methods are being employed to understand and predict the reactivity of the bicyclo[3.2.1]octane scaffold. researchgate.net These studies can help to identify new and potentially unprecedented reaction pathways, guiding the experimental exploration of the chemical space around this important molecular framework.
Interdisciplinary Research Interface with Materials Science (focused on chemical synthesis aspects)
The unique structural and chemical properties of bicyclo[3.2.1]octan-3-one and its derivatives make them attractive building blocks for the synthesis of novel materials. The rigid, three-dimensional nature of the bicyclic scaffold can impart desirable properties to polymers and other functional materials.
The synthesis of polymers incorporating the bicyclo[3.2.1]octane motif is an emerging area of research. These polymers may exhibit enhanced thermal stability, mechanical strength, or specific optical properties due to the rigid bicyclic units in their backbone. The development of efficient polymerization methods for functionalized bicyclo[3.2.1]octane monomers is a key challenge in this area.
The bicyclo[3.2.1]octane scaffold can also be used as a core structure for the design of functional molecules with applications in materials science. For example, derivatives of bicyclo[3.2.1]octan-3-one could be designed to act as chiroptical switches or as components of liquid crystalline materials. The synthesis of these functionalized molecules requires precise control over the stereochemistry and regiochemistry of the bicyclic core.
The interface between synthetic organic chemistry and materials science is a fertile ground for innovation. The development of new synthetic methods for the preparation of functionalized bicyclo[3.2.1]octan-3-one derivatives will undoubtedly lead to the discovery of new materials with novel and useful properties.
Q & A
Q. What are the established synthetic routes for (1R,5S)-Bicyclo[3.2.1]octan-3-One, and how are stereochemical outcomes controlled?
Answer: The synthesis of bicyclic ketones like this compound often employs ring-closing strategies, such as intramolecular aldol condensations or cycloadditions. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) are critical. For example, in related bicyclo[3.2.1] systems, asymmetric hydrogenation or kinetic resolution has been used to achieve desired stereoisomers. X-ray crystallography (as in ) and chiral HPLC are standard for verifying stereochemical purity .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing bicyclic ketones?
Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT, and NOESY) to confirm connectivity and stereochemistry. For instance, NOESY can distinguish axial vs. equatorial substituents in rigid bicyclic systems.
- X-ray crystallography (as demonstrated in ) to unambiguously assign stereochemistry and bond angles.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.
Cross-validation between these methods minimizes misassignment risks .
Q. What safety protocols are essential for handling this compound in the lab?
Answer: Based on GHS classifications for analogous bicyclic compounds ():
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact (H315, H319).
- Ensure ventilation to avoid inhalation of vapors (H335).
- Store in airtight containers away from ignition sources.
- Follow first-aid measures for exposure (e.g., rinsing eyes with water for 15+ minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for bicyclic ketones with complex stereochemistry?
Answer: Contradictions often arise from overlapping signals or dynamic effects. Strategies include:
- Variable-temperature NMR to identify conformational exchange.
- 2D NMR techniques (HSQC, HMBC) to resolve coupling networks.
- Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data.
For example, used crystallography to validate NMR assignments in a similar bicyclo system .
Q. What experimental designs are effective for studying the reactivity of this compound under varying conditions?
Answer:
- Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to map kinetic vs. thermodynamic control.
- Isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways.
- In situ monitoring (ReactIR or NMR) to capture intermediates.
Refer to ’s PCC framework (Population, Concept, Context) for hypothesis-driven design .
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of bicyclic ketones?
Answer:
- Screen chiral catalysts (e.g., Jacobsen’s thioureas or Sharpless ligands) to identify optimal stereochemical induction.
- Use DoE (Design of Experiments) to evaluate interactions between variables (e.g., solvent, temperature, catalyst ratio).
- Validate ee via chiral GC/HPLC or optical rotation (as in ) .
Q. What statistical approaches are recommended for analyzing yield variations in multi-step syntheses?
Answer:
- ANOVA to identify significant factors affecting yield.
- Multivariate regression to model interactions between variables (e.g., reaction time, catalyst type).
- Error propagation analysis for multi-step processes.
emphasizes rigorous data interpretation aligned with scientific inquiry standards .
Methodological Guidance
Q. How should researchers integrate literature data into experimental planning for novel bicyclic ketone derivatives?
Answer:
Q. What strategies mitigate environmental risks during large-scale synthesis of bicyclic ketones?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
